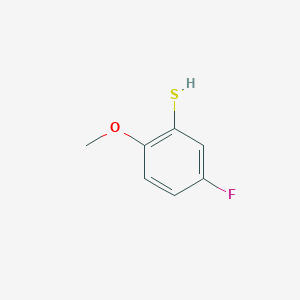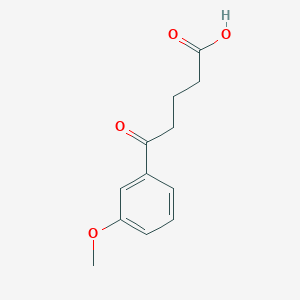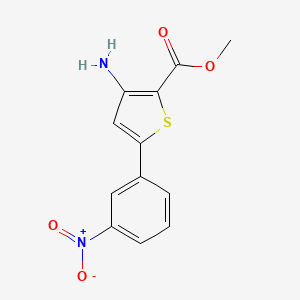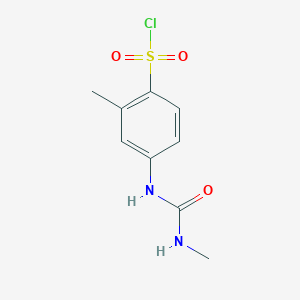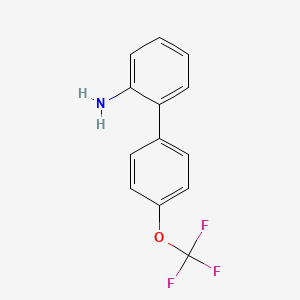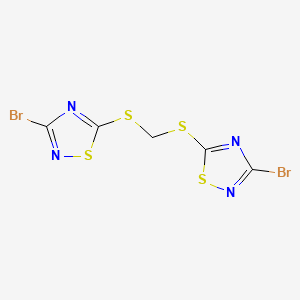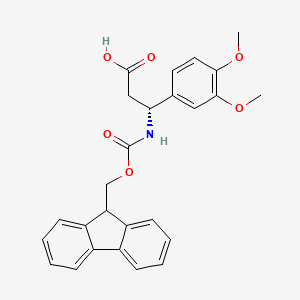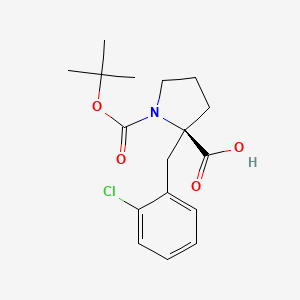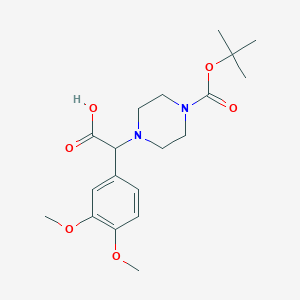![molecular formula C16H18N+ B1597793 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide CAS No. 58464-25-8](/img/structure/B1597793.png)
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
Übersicht
Beschreibung
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide is a chemical compound with the molecular formula C16H18IN and a molecular weight of 351.23 g/mol. Indoles and their derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide can be synthesized through several synthetic routes. One common method involves the reaction of 1H-benzo[e]indole with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and is conducted at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, reaction kinetics, and safety considerations. The process is optimized to achieve high yields and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as ether or THF.
Substitution: Substitution reactions typically involve nucleophilic substitution, where nucleophiles such as iodide ions (I-) or other halides replace the iodide group in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxidized derivatives such as quinones or hydroquinones.
Reduction: Reduction reactions can produce reduced derivatives, including tetramethylbenzo[e]indole.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Indole derivatives are known for their biological activities, and this compound has been studied for its potential biological effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism by which 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide is similar to other indole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
1H-benzo[e]indole: The parent compound without the methyl groups and iodide.
3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide: A structurally related compound with an ethyl group instead of a methyl group.
1,1,2,3,3-pentamethyl-1H-benzo[e]indol-3-ium iodide: A compound with an additional methyl group compared to the subject compound.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNRFHFAZCQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382674 | |
| Record name | 1,1,2,3-tetramethylbenzo[e]indol-3-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58464-25-8 | |
| Record name | 1,1,2,3-tetramethylbenzo[e]indol-3-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3-Tetramethylbenz[e]indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


